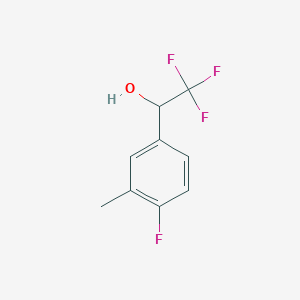![molecular formula C20H18N2O3S B2574772 N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide CAS No. 941872-15-7](/img/structure/B2574772.png)
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide” is an organic compound that belongs to the class of phenylpyrrolidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrolidine ring through a CC or CN bond . The molecular formula of this compound is C20H18N2O3S and it has a molecular weight of 366.44.
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular structure. It’s a white solid with a melting point of 147–150 °C . The 1H NMR and 13C NMR data provide information about its molecular structure .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Applications of Naphthalene Derivatives
Naphthalene derivatives, including those synthesized through various chemical routes, have been explored for their potential in dye production and as photocatalysts. The synthesis process of these derivatives often aims at eco-friendly and efficient methods, with photocatalytic hydroxylation being highlighted for its simplicity and environmental benefits (Zhang You-lan, 2005).
2. Sulfonamide Inhibitors and Medicinal Applications
Sulfonamide compounds are noted for their broad spectrum of applications, including as bacteriostatic antibiotics, in the therapy of various infections, and in the treatment of conditions such as glaucoma and inflammation. Their significance extends into the development of drugs for cancer, HIV, and Alzheimer’s disease, highlighting their versatile medicinal applications (I. Gulcin & P. Taslimi, 2018).
3. Environmental and Industrial Applications
The review on the combined electron-beam and biological purification of industrial wastewater from non-biodegradable surfactants showcases the environmental application of naphthalene sulfonates. This method effectively converts hard surfactants to biodegradable products, indicating the potential for environmental remediation technologies (A. K. Pikaev et al., 1997).
4. Naphthalimide-Based Medicinal Developments
The exploration of naphthalimide compounds in medicinal chemistry reveals their potential in cancer treatment, with some derivatives entering clinical trials. Their interaction with various biological molecules suggests extensive applications in disease treatment and diagnostic imaging (Huo-Hui Gong et al., 2016).
5. Degradation of Naphthalene by Pseudomonas putida
The degradation of naphthalene by Pseudomonas putida ND6 indicates the biological applications of naphthalene derivatives in pollution control and environmental cleanup. This research underscores the potential of microbial pathways in the bioremediation of polycyclic aromatic hydrocarbons (F. Song et al., 2018).
Zukünftige Richtungen
The future directions for “N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide” could involve further studies on its potential biological activities. For instance, similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , suggesting potential applications in the treatment of tuberculosis.
Eigenschaften
IUPAC Name |
N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-20-12-5-13-22(20)17-9-4-8-16(14-17)21-26(24,25)19-11-3-7-15-6-1-2-10-18(15)19/h1-4,6-11,14,21H,5,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHOENLXCSWNOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2574690.png)
![6-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-phenylhexanamide](/img/structure/B2574691.png)

![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)cyclopentanecarboxamide](/img/structure/B2574694.png)
![7-chloro-N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2574695.png)
![2-ethoxy-N-ethyl-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2574697.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-6-piperidin-1-ylpyridazine-3-carboxamide](/img/structure/B2574701.png)

![N1-((3-methoxytetrahydrothiophen-3-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2574704.png)

![2-((2,4-dichlorobenzyl)thio)-1H-benzo[d]imidazole hydrobromide](/img/structure/B2574707.png)
![3-({3-Iodoimidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2574708.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B2574710.png)